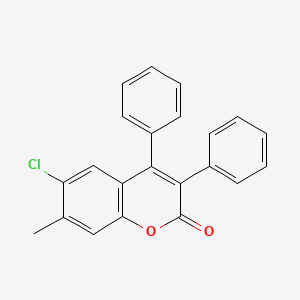

6-Chloro-3,4-diphenyl-7-methylcoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3,4-diphenyl-7-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is notable for its unique substitution pattern, which includes a chlorine atom at the 6-position, phenyl groups at the 3- and 4-positions, and a methyl group at the 7-position. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-diphenyl-7-methylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials are 6-chlororesorcinol, benzaldehyde, and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or trifluoroacetic acid as the catalyst. The reaction mixture is heated to facilitate the condensation, leading to the formation of the coumarin ring system.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-diphenyl-7-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced forms.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of substituted coumarin derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrocoumarins.

Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3,4-diphenyl-7-methylcoumarin has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its photophysical properties. It is also employed in the synthesis of other complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

Medicine: Explored for its anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains.

Industry: Utilized in the development of dyes and pigments due to its vibrant fluorescence. It is also used in the formulation of certain cosmetic products.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-diphenyl-7-methylcoumarin involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access. This inhibition can lead to altered metabolism of various endogenous and exogenous compounds. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

4-Methylcoumarin: Lacks the chlorine and phenyl substitutions, resulting in different chemical properties and biological activities.

6-Chlorocoumarin: Similar in having a chlorine atom at the 6-position but lacks the phenyl and methyl groups.

3,4-Diphenylcoumarin: Similar in having phenyl groups at the 3- and 4-positions but lacks the chlorine and methyl groups.

Uniqueness

6-Chloro-3,4-diphenyl-7-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl groups contribute to its fluorescence. The methyl group at the 7-position further modifies its chemical behavior and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name |

6-chloro-7-methyl-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKJQPFBCDSOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)

![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)